4-Aminopiperidine

Catalog No.
S573670
CAS No.
13035-19-3
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminopiperidine

CAS Number

13035-19-3

Product Name

4-Aminopiperidine

IUPAC Name

piperidin-4-amine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2

InChI Key

BCIIMDOZSUCSEN-UHFFFAOYSA-N

SMILES

C1CNCCC1N

Synonyms

4-aminopiperidine

Canonical SMILES

C1CNCCC1N

The exact mass of the compound 4-Aminopiperidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminopiperidine is a bifunctional aliphatic heterocyclic diamine characterized by a secondary amine within the piperidine ring and a primary exocyclic amine at the 4-position. As a highly versatile, hygroscopic off-white powder, it serves as a foundational building block in medicinal chemistry, organocatalysis, and advanced materials synthesis. Procurement of this exact compound is driven by its distinct dual-pKa profile (secondary amine pKa ~10.37, primary amine pKa ~10.0), which dictates tissue distribution in pharmacokinetics, and its specific spatial geometry, which is critical for target binding in kinase inhibitors, GPCR ligands, and CCR5 antagonists .

Substituting 4-aminopiperidine with generic diamines like piperazine or its positional isomer, 3-aminopiperidine, routinely fails in both process chemistry and application performance. Piperazine is a symmetric diamine (1:1 reactivity ratio) that aggressively cross-links and dimerizes during multi-step syntheses, forcing procurement teams to purchase expensive, stoichiometrically protected variants like 1-Boc-piperazine [1]. Conversely, 3-aminopiperidine introduces severe steric hindrance and alters the spatial vector of the exocyclic amine. This altered geometry not only disrupts regiocontrol in palladium-catalyzed cross-coupling but also completely abolishes biological target binding in structurally rigid pharmacophores, making generic substitution impossible for precision applications[2].

Intrinsic Chemoselectivity Eliminates the Need for Boc-Protection in Stepwise Functionalization

In the synthesis of complex multi-block polymers and dendrimers, the ability to sequentially functionalize diamines without protecting groups drastically reduces process costs and step counts. 4-Aminopiperidine exhibits a highly differentiated nucleophilicity profile between its secondary and primary amines, yielding a ~20-fold difference in relative reactivity during SN2-Ar amination reactions. In contrast, symmetric comparators like piperazine exhibit a 1:1 reactivity ratio, leading to uncontrolled dimerization unless pre-protected (e.g., 1-Boc-piperazine) [1].

Evidence DimensionPrimary vs. Secondary Amine Relative Reactivity (Nucleophilicity ratio)
Target Compound Data20:1 reactivity ratio (primary vs. secondary amine)
Comparator Or BaselinePiperazine (1:1 symmetric reactivity ratio)
Quantified Difference20-fold higher intrinsic chemoselectivity for 4-aminopiperidine
ConditionsCompetition reactions with cyanuric chloride (SN2-Ar amination) at room temperature

Bypassing the need to procure expensive mono-protected precursors and eliminating deprotection steps significantly streamlines industrial scale-up of complex macromolecules.

Optimal Spatial Orientation for Hydrolase and Kinase Inhibitor Scaffolds

The exact positioning of the exocyclic amine on the piperidine ring is non-negotiable for specific target binding pockets. In the optimization of ABHD12 inhibitors, scaffolds utilizing 4-aminopiperidine achieved highly potent target inhibition (IC50 ~11 nM). When the exocyclic amine was shifted to the 3-position (3-aminopiperidine), the resulting steric clash and suboptimal vector alignment caused a catastrophic loss of binding affinity [1].

Evidence DimensionTarget Inhibition Potency (IC50)
Target Compound Data4-Aminopiperidine derivatives (DO264 analogs) achieve IC50 = 11 nM
Comparator Or Baseline3-Aminopiperidine derivatives
Quantified Difference~10,000-fold reduction in potency (complete loss of activity) when substituting with the 3-amino isomer
Conditionsin vitro ABHD12 inhibitory activity assays

Demonstrates that 4-aminopiperidine cannot be substituted with its 3-amino isomer in SAR campaigns without destroying the pharmacophore's efficacy, making it a strict procurement requirement.

Regiocontrol in Palladium-Catalyzed C-N Cross-Coupling

4-Aminopiperidine provides superior predictability in palladium-mediated arylation compared to its positional isomers. During Buchwald-Hartwig cross-coupling with aryl halides, 4-aminopiperidine successfully yields selectively arylated products (up to 85% yield) depending on the catalyst system. In contrast, 3-aminopiperidine exhibits lower overall reactivity and unpredictable coordination due to the ability of its endocyclic nitrogen to strongly coordinate with the palladium center, competing with the phosphine ligand and stalling the catalytic cycle [1].

Evidence DimensionCatalytic cycle efficiency and selective arylation yield
Target Compound Data4-Aminopiperidine achieves 58-85% selective arylation yields without stalling the catalyst
Comparator Or Baseline3-Aminopiperidine
Quantified Difference3-aminopiperidine shows suppressed reactivity due to competitive palladium coordination, whereas 4-aminopiperidine maintains high cross-coupling yields
ConditionsPd2(dba)3 / Xantphos or BINAP catalyzed cross-coupling with aryl halides at 100-130 °C

Provides process chemists with a reliable, high-yield building block for C-N bond formation, minimizing catalyst poisoning and byproduct waste.

Baseline pKa Profile for Modulating in vivo Tissue Distribution

The high basicity of unsubstituted 4-aminopiperidine is a critical baseline parameter in drug design. The unsubstituted piperidine nitrogen possesses a high pKa (~10.37), which drives extensive tissue penetration and a high Volume of Distribution (Vd) in lipophilic weak base drugs. When deep tissue distribution causes toxicity, medicinal chemists use this exact compound as the baseline to systematically introduce fluorine atoms (e.g., 3-fluoro-4-aminopiperidine), which lowers the pKa to the 6.5-8.0 range and restricts Vd [1].

Evidence DimensionBase pKa and Volume of Distribution (Vd)
Target Compound DataUnsubstituted 4-aminopiperidine provides a high baseline pKa (~10.37) driving Vd > 3 L/kg in specific scaffolds
Comparator Or Baseline3-Fluoro-4-aminopiperidine (pKa 6.5-8.0)
Quantified DifferenceUnsubstituted 4-aminopiperidine maximizes basicity and Vd, serving as the high-distribution baseline before fluorination restricts Vd to ~1.0 L/kg
ConditionsPreclinical mouse pharmacokinetic models evaluating Volume of Distribution

Procuring the unsubstituted 4-aminopiperidine provides the necessary high-basicity starting point for developing lipophilic weak base drugs that require deep tissue penetration.

Protecting-Group-Free Dendrimer and Polymer Synthesis

Because of the 20-fold difference in nucleophilicity between its primary and secondary amines, 4-aminopiperidine is the optimal linker for synthesizing melamine-based dendrimers and multi-block polymers. It allows for sequential, chemoselective functionalization without the need for Boc-protection and subsequent deprotection steps, significantly streamlining industrial manufacturing [1].

Core Scaffold for Antiviral and CCR5 Antagonist Development

4-Aminopiperidine is heavily utilized in the synthesis of HIV-1 entry inhibitors (such as Sch-350634) and HCV assembly inhibitors. Its specific conformational flexibility—more rigid than acyclic diamines but more flexible than piperazine—provides the exact spatial geometry required to block viral replicative machinery and assembly stages [2].

Precision Building Block for Kinase and Hydrolase Inhibitors

In the development of ABHD12 inhibitors and CDK4/6 inhibitors, the 4-position of the exocyclic amine is strictly required to satisfy the steric and electrostatic constraints of the target's binding pocket. Substitution with 3-aminopiperidine results in a complete loss of activity, making 4-aminopiperidine an indispensable and non-substitutable precursor in these medicinal chemistry campaigns [3].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

13035-19-3

Wikipedia

4-Aminopiperidine

Dates

Last modified: 08-15-2023

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